Cas no 1891-14-1 (4-Chloro-1,10-phenanthroline)
4-Chloro-1,10-phenanthroline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1,10-phenanthroline
- 1,10-Phenanthroline,4-chloro-
- 1,10-Phenanthroline,4-chloro
- 4-Chlor-1,10-phenanthrolin
- 4-chloro-[1,10]phenanthroline
- 4-Chloro-1,10-diazaphenanthrene
- 7-chloro-1,10-phenanthroline
- Z1509519033
- BAA89114
- EN300-6736730
- CS-0203319
- BS-53378
- SCHEMBL912543
- DTXSID50600993
- SB66680
- BAEVILLEIGDCDN-UHFFFAOYSA-N
- 1,10-Phenanthroline, 4-chloro-
- 1891-14-1
-
- Inchi: 1S/C12H7ClN2/c13-10-5-7-15-12-9(10)4-3-8-2-1-6-14-11(8)12/h1-7H
- InChI Key: BAEVILLEIGDCDN-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C2C=1C=CC1=CC=CN=C21
Computed Properties
- Exact Mass: 214.03000
- Monoisotopic Mass: 214.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Density: 1.375±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 180-230 ºC
- Boiling Point: 380.5 °C at 760 mmHg
- Flash Point: 215.8 °C
- Solubility: Almost insoluble (0.021 g/l) (25 º C),
- PSA: 25.78000
- LogP: 3.43640
4-Chloro-1,10-phenanthroline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-1,10-phenanthroline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277582-5g |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95% | 5g |
$*** | 2023-03-29 | |
| Alichem | A019145861-5g |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95% | 5g |
$1105.50 | 2023-09-02 | |
| Alichem | A019145861-10g |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95% | 10g |
$1420.40 | 2023-09-02 | |
| Alichem | A019145861-25g |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95% | 25g |
$2363.76 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1248319-1g |
1,10-Phenanthroline, 4-chloro- |
1891-14-1 | 97% | 1g |
$145 | 2024-06-07 | |
| Ambeed | A257267-100mg |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95+% | 100mg |
$19.0 | 2025-02-19 | |
| Ambeed | A257267-250mg |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95+% | 250mg |
$24.0 | 2025-02-19 | |
| Ambeed | A257267-1g |
4-Chloro-1,10-phenanthroline |
1891-14-1 | 95+% | 1g |
$95.0 | 2025-02-19 | |
| Enamine | EN300-6736730-0.05g |
4-chloro-1,10-phenanthroline |
1891-14-1 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-6736730-0.1g |
4-chloro-1,10-phenanthroline |
1891-14-1 | 95.0% | 0.1g |
$140.0 | 2025-03-21 |
4-Chloro-1,10-phenanthroline Suppliers
4-Chloro-1,10-phenanthroline Related Literature
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1. Tautomeric pyridines. Part 22. The effect of intramolecular hydrogen bonding on the tautomeric structure of 4-amino-1,10-phenanthrolinesMichael J. Cook,Alan R. Katritzky,Sourena Nadji J. Chem. Soc. Perkin Trans. 2 1978 1215
Additional information on 4-Chloro-1,10-phenanthroline
Recent Advances in the Study of 4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) in Chemical Biology and Pharmaceutical Research
4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) is a heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications. Recent studies have explored its role as a ligand in metal coordination complexes, its potential as an inhibitor in enzymatic reactions, and its utility in the development of novel therapeutic agents. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging applications in drug discovery.
One of the key areas of interest is the use of 4-Chloro-1,10-phenanthroline in the synthesis of metal-based complexes. A 2023 study demonstrated its efficacy as a chelating agent in the formation of copper(II) complexes, which exhibited promising antimicrobial activity against drug-resistant bacterial strains. The study also revealed that the chloro-substituent at the 4-position significantly enhances the stability of these complexes, making them suitable for further pharmacological evaluation.
In addition to its role in coordination chemistry, 4-Chloro-1,10-phenanthroline has been investigated for its inhibitory effects on specific enzymes. Recent research published in the Journal of Medicinal Chemistry (2024) identified this compound as a potent inhibitor of ribonuclease H (RNase H), an enzyme critical for the replication of retroviruses such as HIV. The study utilized molecular docking and kinetic assays to elucidate the binding mechanism, suggesting that the chloro-substituent plays a crucial role in stabilizing the enzyme-inhibitor complex.
Another promising application of 4-Chloro-1,10-phenanthroline lies in its potential as an anticancer agent. A preclinical study conducted in 2024 evaluated its cytotoxicity against various cancer cell lines, including breast and lung cancer. The results indicated that the compound induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. These findings underscore its potential as a lead compound for the development of new chemotherapeutic agents.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-Chloro-1,10-phenanthroline. Recent pharmacokinetic studies have highlighted issues such as low oral bioavailability and rapid metabolism, which may limit its clinical utility. However, ongoing research is exploring structural modifications and formulation strategies to address these limitations, with promising preliminary results.
In conclusion, 4-Chloro-1,10-phenanthroline (CAS: 1891-14-1) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial and antiviral agents to potential anticancer therapeutics, demonstrate its versatility. Future studies should focus on overcoming its pharmacokinetic challenges and further elucidating its mechanisms of action to fully realize its therapeutic potential.
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